3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one
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Overview
Description
3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one is a complex organic compound that features a quinazolinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often require the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and are carried out under controlled temperatures to ensure the formation of the desired piperazine ring .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of secondary amines.
Scientific Research Applications
3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one involves its interaction with specific molecular targets. It is known to inhibit the phosphorylation of AKT in human cancer cells, thereby modulating the PI3K/AKT/mTOR pathway . This pathway is crucial for cell growth, proliferation, and survival, making the compound a potential candidate for anticancer therapy.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 3-{3-[4-(methylsulfonyl)piperazin-1-yl]-3-oxopropyl}quinazolin-4(3H)-one stands out due to its unique quinazolinone core structure, which imparts distinct chemical and biological properties. Its ability to modulate the PI3K/AKT/mTOR pathway is particularly noteworthy, as it opens up new avenues for therapeutic applications.
Properties
Molecular Formula |
C16H20N4O4S |
---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
3-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]quinazolin-4-one |
InChI |
InChI=1S/C16H20N4O4S/c1-25(23,24)20-10-8-18(9-11-20)15(21)6-7-19-12-17-14-5-3-2-4-13(14)16(19)22/h2-5,12H,6-11H2,1H3 |
InChI Key |
QDTIHISHNWOZMC-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)CCN2C=NC3=CC=CC=C3C2=O |
Origin of Product |
United States |
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